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Introduction
ML162 is a small molecule that has been widely utilized in in vitro research as a potent inducer

of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation

of lipid peroxides. Historically, ML162 was classified as a direct inhibitor of Glutathione

Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides. However, recent

evidence has emerged suggesting a more complex mechanism of action.

A 2023 study has indicated that ML162, along with the structurally related compound RSL3,

may not directly inhibit recombinant GPX4 in vitro.[1][2][3] Instead, these compounds have

been identified as efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1

(TXNRD1).[1][2][3] Inhibition of TXNRD1 can also lead to increased oxidative stress and a

cellular state that mimics ferroptosis. Despite this evolving understanding, ML162 remains a

valuable tool for inducing ferroptosis-like cell death in laboratory settings. Researchers using

ML162 should be aware of its potential effects on both GPX4 and TXNRD1 and consider this in

their experimental design and data interpretation.

These application notes provide an overview of the in vitro use of ML162, including its

mechanism of action, and detailed protocols for its application in cell culture studies.
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ML162 induces cell death through the process of ferroptosis. The key events in this pathway

are:

Inhibition of Antioxidant Systems: ML162 was initially thought to directly and covalently bind

to the active site of GPX4, inhibiting its ability to reduce lipid hydroperoxides.[4][5] More

recent findings suggest that ML162 can also inhibit TXNRD1, another crucial component of

the cellular antioxidant defense system.[1][2][3]

Lipid Peroxidation: The inactivation of these protective enzymes leads to the unchecked,

iron-dependent accumulation of lipid reactive oxygen species (ROS).[4][6] Polyunsaturated

fatty acids within cellular membranes are particularly susceptible to this peroxidation.

Cell Death: The extensive lipid peroxidation damages cell membranes, leading to increased

permeability and eventual cell lysis in a manner distinct from apoptosis or necrosis.[4][7]

The cell death induced by ML162 can be rescued by iron chelators (e.g., deferoxamine) and

lipophilic antioxidants (e.g., Ferrostatin-1), which are hallmark characteristics of ferroptosis.[3]

[4]

Data Presentation
Table 1: In Vitro Efficacy of ML162 in Various Cancer Cell
Lines
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Cell Line Cancer Type IC50 Value Notes

HRASG12V-

expressing BJ

fibroblasts

Fibrosarcoma 25 nM

Selective lethality in

mutant RAS-

expressing cells.

Wild-type BJ

fibroblasts
- 578 nM

Lower sensitivity

compared to RAS-

mutant cells.

HN3
Head and Neck

Cancer
More sensitive Parental cell line.[8]

HN3R
Head and Neck

Cancer
Less sensitive

Cisplatin-resistant

derivative.[8]

HN3-rslR
Head and Neck

Cancer
Less sensitive

Acquired RSL3-

resistant derivative.[8]

A549 Lung Cancer ~0.5 µM

IC50 can be

influenced by

selenium

supplementation.[3]

OS-RC-2 Renal Cell Carcinoma
0.4 µM (treatment

concentration)

Used to demonstrate

ferroptosis induction.

[9]

Experimental Protocols
Protocol 1: General Cell Viability Assay with ML162
This protocol outlines a general procedure for determining the cytotoxic effect of ML162 on a

chosen cell line.

Materials:

Adherent or suspension cells of interest

Complete cell culture medium

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.medchemexpress.com/ml162.html
https://www.medchemexpress.com/ml162.html
https://www.medchemexpress.com/ml162.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10149367/
https://www.researchgate.net/figure/A-The-percentage-of-cell-viability-after-treatment-of-ML162-or-17-04-mM-with_fig3_381083904
https://www.benchchem.com/product/b15604667?utm_src=pdf-body
https://www.benchchem.com/product/b15604667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ML162 (stock solution typically in DMSO)

96-well clear-bottom cell culture plates

Cell viability reagent (e.g., Cell Quanti-Blue™, MTT, or similar)

Plate reader

Procedure:

Cell Seeding:

For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and

allow to attach overnight.

For suspension cells, seed at a density of 20,000-40,000 cells per well.

ML162 Preparation and Treatment:

Prepare a serial dilution of ML162 in complete cell culture medium from a concentrated

stock solution. A typical concentration range to test is 0.01 µM to 10 µM.

Include a vehicle control (DMSO) at the same concentration as the highest ML162
treatment.

Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the

ML162-containing medium.

Incubation:

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO2.

Cell Viability Assessment:

Add the cell viability reagent to each well according to the manufacturer's instructions. For

example, add 10 µL of Cell Quanti-Blue™ Reagent.[3]
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Incubate for the recommended time (e.g., 1-4 hours).

Measure the absorbance or fluorescence using a plate reader at the appropriate

wavelength.

Data Analysis:

Normalize the readings to the vehicle control to determine the percentage of cell viability.

Plot the percentage of viability against the log of the ML162 concentration to determine

the IC50 value.

Protocol 2: Assessment of Lipid Peroxidation using C11-
BODIPY 581/591
This protocol describes how to measure lipid ROS, a key marker of ferroptosis, using the

fluorescent probe C11-BODIPY 581/591.

Materials:

Cells cultured on glass-bottom dishes or in multi-well plates

ML162

Ferrostatin-1 (as a negative control)

C11-BODIPY 581/591 probe (stock solution in DMSO)

Phosphate-buffered saline (PBS)

Fluorescence microscope or flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed cells in an appropriate culture vessel.
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Treat the cells with ML162 at a concentration known to induce cell death (e.g., 1-10 µM)

for a shorter time period (e.g., 4-8 hours).[10]

Include a co-treatment group with ML162 and Ferrostatin-1 (e.g., 1-2 µM) to confirm the

involvement of lipid peroxidation.[9][10]

Probe Loading:

During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture

medium at a final concentration of 1-5 µM.[11]

Washing:

Wash the cells twice with PBS to remove the excess probe.

Imaging or Flow Cytometry:

Microscopy: Image the cells using appropriate filter sets. The unoxidized probe fluoresces

red, while the oxidized probe fluoresces green. An increase in the green to red

fluorescence ratio indicates lipid peroxidation.[10][11]

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow

cytometer, detecting both red and green fluorescence channels. The shift in fluorescence

from red to green indicates lipid peroxidation.[11]

Data Analysis:

Quantify the ratio of green to red fluorescence intensity to determine the level of lipid

peroxidation.

Mandatory Visualizations
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Caption: ML162 signaling pathway leading to ferroptosis.
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Caption: General experimental workflow for in vitro studies with ML162.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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